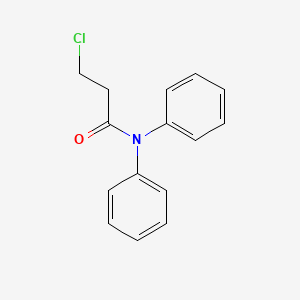
3-chloro-N,N-diphenylpropanamide
Cat. No. B1306614
M. Wt: 259.73 g/mol
InChI Key: RZSJRNOPOVKTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05057524
Procedure details


To a solution of 40.6 g (0.240 mole) of diphenylamine in 150 ml of tetrahydrofuran (THF) was added dropwise a solution of 20.0 g (0.160 mole) of 3-chloropropionyl chloride in 100 ml of THF. The reaction mixture was stirred mechanically and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure. The residue was partitioned between methylene chloride and water (200 ml each). The methylene chloride layer was washed with water and brine, dried (MgSO4) and concentrated under reduced pressure to give an amorphous solid. The solid was recrystallized from THF to yield 20.0 g (48%) of the title compound as a white, crystalline solid, mp 93°-94° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:14][CH2:15][CH2:16][C:17](Cl)=[O:18]>O1CCCC1>[Cl:14][CH2:15][CH2:16][C:17]([N:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred mechanically
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature maintained between 5° and 15° C. throughout the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the final addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between methylene chloride and water (200 ml each)
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an amorphous solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from THF
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

